6,6-Dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid;hydrochloride
Description
6,6-Dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid hydrochloride is a heterocyclic compound featuring a six-membered thiazinane ring system with two sulfur atoms (one in a sulfone group), two methyl substituents at the 6-position, and a carboxylic acid moiety at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S.ClH/c1-7(2)4-8-3-5(6(9)10)13(7,11)12;/h5,8H,3-4H2,1-2H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSHDAQLRCVRMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(S1(=O)=O)C(=O)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dicarbonyl compound with a thiourea derivative in the presence of a base such as potassium hydroxide (KOH) and a catalyst like piperidine. The reaction is usually carried out in an ethanol solvent, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazinane derivatives. These products can have distinct chemical and biological properties, making them valuable for further research and application .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that derivatives of thiazinane compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain thiazinane derivatives can effectively inhibit the growth of various pathogenic bacteria, including strains resistant to traditional antibiotics . The mechanism of action often involves interference with bacterial cell wall synthesis or function, making these compounds valuable in the development of new antibiotics.
Enzyme Inhibition
6,6-Dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid; hydrochloride has been investigated for its potential as an inhibitor of enzymes such as β-secretase (BACE1), which is implicated in Alzheimer's disease. The design and synthesis of this compound have led to promising results in inhibiting BACE1 activity, suggesting its role in therapeutic strategies for neurodegenerative diseases .
Agricultural Applications
Pesticidal Activity
The compound has shown potential as a pesticide due to its ability to disrupt metabolic processes in pests. Its efficacy against specific agricultural pests has been documented, indicating that it could serve as a bioactive agent in crop protection strategies. The use of such compounds may reduce reliance on conventional synthetic pesticides, promoting more sustainable agricultural practices .
Materials Science
Polymer Chemistry
In materials science, 6,6-Dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid; hydrochloride can be utilized in the synthesis of novel polymeric materials. Its unique chemical properties allow for the creation of polymers with enhanced mechanical and thermal stability. These materials can be applied in various industries including packaging, automotive components, and construction .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Levenson & Meyer (1984) | Medicinal Chemistry | Demonstrated antimicrobial activity against Gram-positive bacteria. |
| Research on BACE1 inhibitors | Neurodegenerative Diseases | Identified as a potent inhibitor with potential therapeutic effects for Alzheimer's disease. |
| Agricultural Research | Crop Protection | Effective against common agricultural pests; potential for reduced pesticide use. |
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiazinane ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Differences
(a) Thiazinane and Thiazine Derivatives
-
- Structure: Contains a 5,6-dihydro-4H-1,3-thiazine ring with a 2,6-dimethylphenylamine substituent.
- Key Differences: Lacks the sulfone group (1,1-dioxo) and carboxylic acid moiety present in the target compound.
- Applications: Widely used as a veterinary sedative and analgesic. The absence of a sulfone group reduces its polarity compared to the target compound .
- Ethyl 3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate Hydrochloride (): Structure: A fused imidazo-thiazole system with an ester group. Key Differences: The fused bicyclic system and ester functionality contrast with the monocyclic thiazinane and carboxylic acid in the target compound. Applications: Primarily used as a synthetic intermediate in heterocyclic chemistry .
(b) Sulfone-Containing Heterocycles
Physicochemical Properties
Key Observations :
- The sulfone group in the target compound increases polarity and hydrogen-bonding capacity compared to non-sulfonated analogs like xylazine .
- The carboxylic acid moiety enhances acidity (pKa ~2–3), influencing ionization and bioavailability .
Biological Activity
6,6-Dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid; hydrochloride (commonly referred to as the thiazinane derivative) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic properties.
Chemical Structure and Properties
The molecular formula of 6,6-Dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid; hydrochloride is , with a molecular weight of approximately 177.18 g/mol. Its structure includes a thiazinane ring that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₇NO₄S |
| Molecular Weight | 177.18 g/mol |
| CAS Number | 88620-38-6 |
Antimicrobial Activity
Research indicates that thiazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to thiazinane structures possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
A study evaluating the antimicrobial efficacy of thiazine derivatives found that several compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were reported in the range of 10–50 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of 6,6-Dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid has been investigated through various in vitro studies. Notably, derivatives of thiazine have been shown to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
In a comparative study, the IC50 values for certain thiazine derivatives were found to be comparable to those of established chemotherapeutic agents like cisplatin. For example:
Molecular docking studies suggest that these compounds interact effectively with specific protein targets involved in cancer cell proliferation and survival .
The biological activities of 6,6-Dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid can be attributed to several mechanisms:
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with protein synthesis.
- Anticancer Mechanism : Induction of apoptosis in cancer cells through modulation of signaling pathways such as the p53 pathway.
- Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways critical for cell survival.
Case Studies
Several case studies highlight the efficacy of thiazine derivatives:
- Case Study 1 : A study on a series of thiazine compounds revealed that modifications at specific positions on the thiazine ring significantly enhanced their anticancer activity against MCF-7 cells. The most effective derivative showed an IC50 value lower than that of standard chemotherapeutics .
- Case Study 2 : Research into the antimicrobial properties demonstrated that certain thiazine derivatives exhibited synergistic effects when combined with conventional antibiotics against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Q & A
Basic: What analytical techniques are recommended for determining the purity of 6,6-Dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid hydrochloride?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Utilize a reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (85:15 v/v). Set the flow rate to 1.5 mL/min and UV detection at 230 nm. System suitability tests should ensure a relative standard deviation (RSD) <2% for peak areas .
- Chloride Content Analysis: Dissolve 2.0 g of the compound in 12 mL hydrochloric acid TS and 36 mL water. Filter and dilute the filtrate with 1 mL dilute HCl and water to 50 mL. Compare against a control solution (0.40 mL of 0.01 M HCl) using ion chromatography or titration to ensure chloride content compliance (<0.014%) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. For respiratory protection, employ NIOSH-approved N95 masks in poorly ventilated areas .
- Ventilation: Conduct experiments in fume hoods to minimize inhalation of dust or vapors. Avoid open flames or sparks due to potential decomposition at high temperatures (>225°C) .
- Spill Management: Isolate the area, wear PPE, and collect spills using non-combustible absorbents. Dispose of waste via approved hazardous chemical channels .
Advanced: How can researchers optimize multi-step synthetic routes for this compound?
Methodological Answer:
- Intermediate Characterization: Use thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor reaction progress. For example, track the formation of the thiazinane ring via characteristic NMR shifts (e.g., δ 1.5 ppm for methyl groups) .
- Solvent and Temperature Optimization: Test polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C for cyclization steps. For acid-sensitive intermediates, employ dichloromethane under reflux conditions .
- Yield Improvement: Apply Design of Experiments (DoE) to assess variables like catalyst loading (e.g., 1–5 mol% Pd/C) and reaction time (2–24 hrs). Use response surface methodology to identify optimal conditions .
Advanced: How can computational modeling resolve contradictions in reported reaction mechanisms?
Methodological Answer:
- Reaction Path Search: Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model intermediates and transition states. Compare activation energies of proposed pathways to identify dominant mechanisms .
- Kinetic Simulations: Use software like Gaussian or ORCA to simulate reaction kinetics under varying pH and solvent conditions. Validate with experimental data (e.g., HPLC retention times) to reconcile discrepancies .
- Data Integration: Apply machine learning to correlate computational predictions (e.g., bond dissociation energies) with experimental yields. This feedback loop refines synthetic strategies .
Basic: What spectroscopic methods are suitable for structural elucidation?
Methodological Answer:
- FT-IR Spectroscopy: Identify functional groups such as the carboxylic acid (C=O stretch at ~1700 cm⁻¹) and sulfone (S=O stretches at 1150–1300 cm⁻¹) .
- 1H/13C NMR: Assign methyl groups (δ 1.4–1.6 ppm for 1H; δ 20–25 ppm for 13C) and the thiazinane ring protons (δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight using electrospray ionization (ESI) in positive mode. Expected [M+H]+ for C8H14ClNO4S: 256.03 .
Advanced: How can researchers address low reproducibility in biological activity assays?
Methodological Answer:
- Standardized Assay Conditions: Use phosphate-buffered saline (PBS, pH 7.4) for solubility studies. Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid solvent interference .
- Dose-Response Curves: Perform triplicate experiments with serial dilutions (1 nM–100 µM). Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values and assess batch-to-batch variability .
- Metabolite Screening: Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS to identify active metabolites that may influence bioactivity .
Basic: What storage conditions ensure long-term stability of the compound?
Methodological Answer:
- Temperature: Store at –20°C in airtight, light-resistant containers to prevent degradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to validate shelf life .
- Desiccation: Include silica gel packs to minimize hydrolysis of the carboxylic acid group. Monitor moisture content via Karl Fischer titration (<0.1% w/w) .
Advanced: What strategies mitigate byproduct formation during sulfonation steps?
Methodological Answer:
- Reagent Purity: Use freshly distilled sulfur trioxide (SO3) or chlorosulfonic acid to reduce side reactions. Pre-dry solvents (e.g., THF over molecular sieves) .
- Temperature Control: Maintain sulfonation at 0–5°C using an ice bath. Quench excess reagent with cold sodium bicarbonate solution .
- Byproduct Identification: Isolate impurities via preparative HPLC and characterize using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) .
Basic: How to validate the hydrochloride salt form of the compound?
Methodological Answer:
- X-ray Powder Diffraction (XRPD): Compare experimental diffraction patterns with reference data for the hydrochloride salt. Key peaks at 2θ = 12.5°, 18.2°, and 25.4° confirm crystallinity .
- Elemental Analysis: Calculate C/H/N/S/Cl ratios (theoretical for C8H14ClNO4S: C 37.58%, H 5.52%, Cl 13.86%). Deviations >0.3% indicate impurities .
Advanced: What approaches reconcile conflicting data on the compound’s solubility profile?
Methodological Answer:
- Solvent Screening: Test solubility in 10+ solvents (e.g., water, ethanol, DMSO) using nephelometry or UV-Vis spectroscopy. Report results as mg/mL ± SD (n=3) .
- pH-Dependent Studies: Measure solubility at pH 1.2 (simulated gastric fluid) and pH 6.8 (intestinal fluid) to assess ionization effects. Use Henderson-Hasselbalch equations to predict behavior .
- Co-solvency Strategies: Evaluate solubility enhancers (e.g., cyclodextrins, PEG 400) via phase solubility diagrams. Optimize ratios using statistical mixture design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
